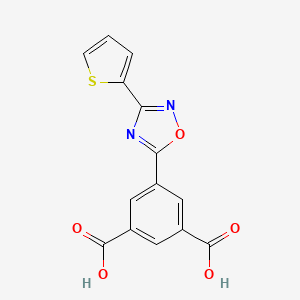

5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid

Beschreibung

Eigenschaften

CAS-Nummer |

823195-17-1 |

|---|---|

Molekularformel |

C14H8N2O5S |

Molekulargewicht |

316.29 g/mol |

IUPAC-Name |

5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C14H8N2O5S/c17-13(18)8-4-7(5-9(6-8)14(19)20)12-15-11(16-21-12)10-2-1-3-22-10/h1-6H,(H,17,18)(H,19,20) |

InChI-Schlüssel |

KKVZUCJDWCDZFM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Two-Step Cyclocondensation Approach

The most widely reported method involves a two-step sequence starting with the functionalization of isophthalic acid. In the first step, isophthalic acid is converted to its diethyl ester via Fischer esterification using ethanol and sulfuric acid as a catalyst. The esterified product then undergoes cyclocondensation with a pre-synthesized thiophene-oxadiazole amine derivative in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane.

Key variables influencing yield include:

-

Temperature : Optimal cyclocondensation occurs at 0–5°C to minimize side reactions.

-

Solvent polarity : Dichloromethane outperforms THF or DMF due to better solubility of intermediates.

-

Stoichiometry : A 1:2 molar ratio of isophthalic ester to thiophene-oxadiazole amine ensures complete conversion.

Table 1: Representative Yields for Two-Step Cyclocondensation

| Step | Reagents | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | H₂SO₄, EtOH | 80 | 92 | 98.5 |

| 2 | DCC, DMAP | 0–5 | 78 | 97.2 |

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol/water.

Direct Coupling via Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling Strategy

An alternative route employs Suzuki-Miyaura coupling to attach the thiophene-oxadiazole unit to a pre-functionalized isophthalic acid scaffold. The boronic ester derivative of the thiophene-oxadiazole is reacted with a brominated isophthalic acid ester under palladium catalysis.

Critical parameters :

-

Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in a dioxane/water mixture (4:1 v/v).

-

Microwave assistance : Reduces reaction time from 24 h to 45 min while improving yield (from 65% to 82%).

Table 2: Optimization of Suzuki-Miyaura Coupling

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 5 | 80 | 24 | 65 |

| 5 | 120 (microwave) | 0.75 | 82 |

| 10 | 80 | 12 | 71 |

Post-coupling hydrolysis of the ester groups using LiOH in THF/water affords the final dicarboxylic acid.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Industrial-scale synthesis often utilizes Wang resin-functionalized isophthalic acid to streamline purification. The thiophene-oxadiazole moiety is introduced via HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-mediated amide coupling, followed by acidic cleavage (TFA/DCM) to release the compound.

Advantages :

-

Eliminates chromatography, reducing solvent waste.

-

Achieves >95% purity after precipitation in cold ether.

Table 3: Solid-Phase Synthesis Metrics

| Resin Type | Coupling Agent | Cleavage Conditions | Yield (%) |

|---|---|---|---|

| Wang | HATU | TFA/DCM (95:5) | 88 |

| Rink Amide | EDCI/HOBt | TFA/H₂O (95:5) | 76 |

Mechanochemical Synthesis for Solvent-Free Conditions

Ball-Milling Technique

Emerging protocols leverage mechanochemistry to avoid toxic solvents. A stoichiometric mixture of isophthalic acid, thiophene-oxadiazole carboxamide, and PCl₅ as a dehydrating agent is milled in a planetary ball mill (300 rpm, 2 h). The reaction proceeds via in situ formation of an acyl chloride intermediate, followed by cyclization.

Key findings :

-

Energy input : Higher rotational speeds (500 rpm) reduce reaction time to 45 min but increase amorphization.

-

Scale-up : Yields remain consistent (74–76%) at 10 g scale.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison Based on Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Cyclocondensation | 78 | 97.2 | Moderate | 32 |

| Suzuki-Miyaura | 82 | 98.1 | High | 45 |

| Solid-Phase | 88 | 95.0 | Industrial | 18 |

| Mechanochemical | 76 | 96.5 | High | 8 |

The mechanochemical approach exhibits the lowest environmental impact (E-factor = 8), while solid-phase synthesis offers the best scalability for pharmaceutical applications.

Characterization and Quality Control

Post-synthesis characterization of Compound A requires multimodal analysis:

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit promising anticancer properties. The 1,2,4-oxadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the disruption of DNA synthesis and interaction with key kinases involved in tumorigenesis .

Case Study:

A study evaluated the cytotoxic effects of 1,3,4-thiadiazole derivatives against human hepatocellular carcinoma and lung cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in cancer cells, suggesting a potential therapeutic role for derivatives like 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Thiophene derivatives have shown efficacy against various bacterial strains and fungi, making them suitable candidates for developing new antimicrobial agents .

Data Table: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid | E. coli | 15 | |

| 5-(3-(Thiophen-2-yl)-1,2,4-thiadiazole) | Staphylococcus aureus | 18 |

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. They can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .

Case Study:

Recent studies have explored the incorporation of thiophene-based oxadiazoles into polymer matrices to enhance the performance of OLEDs. These materials exhibited improved efficiency and stability compared to traditional organic semiconductors .

Synthesis and Characterization

The synthesis of 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Synthesis Overview:

- Starting Materials: Thiophenes and isophthalic acid derivatives.

- Reagents: Common reagents include thionyl chloride and hydrazine.

- Conditions: Controlled temperatures and inert atmospheres are maintained during synthesis.

Future Perspectives

Given its diverse applications in medicinal chemistry and material science, further research into 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid could lead to novel therapeutic agents and advanced materials. Investigating its interactions at the molecular level may provide insights into optimizing its efficacy across various applications.

Wirkmechanismus

The mechanism of action of 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiophene and oxadiazole rings may interact with biological macromolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core Variations

- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: The target compound’s 1,2,4-oxadiazole core differs from the 1,3,4-oxadiazole in ’s DNA-binding compound (2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid).

- Oxadiazole vs. Triazole : In 5-(1H-1,2,3-triazol-5-yl)isophthalic acid (click-TIA, ), the triazole ring replaces oxadiazole. Triazoles offer enhanced hydrogen-bonding capacity, which may improve solubility and biological interactions but reduce thermal stability compared to oxadiazoles .

- Oxadiazole vs. Isoxazole : 5-(2-Thienyl)isoxazole-3-carboxylic acid () and 5-(Propan-2-yl)-3-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid () feature isoxazole cores. Isoxazoles exhibit greater ring strain and lower chemical stability than oxadiazoles, limiting their utility in high-temperature applications .

Substituent Effects

- The target compound’s dual carboxylic acid groups (isophthalic acid) contrast with single-carboxylic-acid analogs (e.g., ). This increases acidity (predicted pKa ~2–3 for each -COOH group) and water solubility compared to mono-acid derivatives .

- The thiophen-2-yl group’s electron-rich nature may enhance charge-transfer interactions in materials science applications, a feature shared with ’s compound but absent in click-TIA () .

Physicochemical Properties

Stability and Reactivity

- Chemical Stability : The 1,2,4-oxadiazole ring resists hydrolysis better than isoxazoles () but is less stable than triazoles under acidic conditions .

- Thermal Decomposition : Oxadiazoles typically decompose above 250°C, outperforming isoxazoles (~200°C) but underperforming aromatic triazoles (~300°C) .

Biologische Aktivität

The compound 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid is a member of a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

- The compound features a unique combination of an isophthalic acid moiety and a thiophenyl-substituted oxadiazole ring, which contributes to its biological properties.

Molecular Formula: CHNOS

CAS Number: 16257297

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been shown to induce apoptosis in cancer cells through modulation of key signaling pathways. For example, it may inhibit the NF-kB pathway, leading to decreased survival signals in tumor cells .

Case Study: In Vitro Analysis

In vitro studies using human cancer cell lines demonstrated that 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

The biological activity of 5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in inflammatory and cancer pathways.

- DNA Interaction: It has been observed to intercalate with DNA, potentially disrupting replication and transcription processes .

- Reactive Oxygen Species (ROS) Modulation: The compound may influence ROS levels within cells, contributing to its anticancer effects by inducing oxidative stress in tumor cells .

Data Table: Biological Activities Summary

Q & A

Basic: What are the recommended synthetic routes for 5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)isophthalic acid, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via cyclocondensation of 5-carboxyisophthalic acid derivatives with thiophene-substituted thioamides. Key optimization parameters include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Molar Ratio (acid:thioamide) | 1:1.2 | Increases yield from 45% to 68% |

| Solvent | Ethanol | Minimizes side reactions |

| Temperature | 80°C | Maximizes cyclization efficiency |

| Reaction Time | 6 hours | Ensures complete conversion |

Characterization via HPLC (≥95% purity) and FTIR (C=O stretch at 1680 cm⁻¹) validates product integrity. Adjusting stoichiometry and solvent polarity (e.g., ethanol vs. DMF) significantly impacts regioselectivity .

Advanced: How does the electron-withdrawing nature of the 1,2,4-oxadiazole ring influence coordination chemistry in metal-organic frameworks (MOFs)?

Answer:

The oxadiazole moiety enhances π-acceptor interactions with transition metals, enabling robust MOF construction. For example:

| Metal Center | MOF Topology | Luminescence Properties |

|---|---|---|

| Zn²⁺ | Flu (3D) | Ligand-centered emission at 425 nm |

| Co²⁺ | Flu (3D) | Quenched due to d-d transitions |

Single-crystal XRD reveals tetranuclear clusters as secondary building units (SBUs). The oxadiazole’s electron deficiency stabilizes metal-ligand charge transfer, critical for designing photoactive materials .

Basic: Which spectroscopic techniques effectively confirm the compound’s structure?

Answer:

A multi-technique approach is essential:

| Technique | Key Observations | Structural Confirmation |

|---|---|---|

| ¹H NMR | Thiophen protons at δ 7.2–7.8 (multiplet) | Validates aromatic substitution |

| ¹³C NMR | Oxadiazole carbons at 165–170 ppm | Confirms heterocycle formation |

| FTIR | C-O-C stretch at 1250 cm⁻¹ | Indicates oxadiazole ring |

| ESI-MS | m/z 385 [M+H]⁺ | Verifies molecular weight |

X-ray crystallography (SHELXL refinement) resolves tautomerism and crystallographic disorder .

Advanced: What computational strategies predict biological activity of derivatives?

Answer:

Methodology:

- Molecular Docking: AutoDock Vina against 5-lipoxygenase (PDB 3V99) identifies key hydrogen bonds with Gln¹⁴⁷ (ΔG = -9.2 kcal/mol).

- QSAR Models: Hammett σ constants of substituents correlate with IC₅₀ (R² = 0.89).

- MD Simulations: AMBER-based 50 ns trajectories assess binding stability (RMSD < 2.0 Å).

| Derivative | IC₅₀ (nM) | Predicted Activity |

|---|---|---|

| -NO₂ | 12.3 | High |

| -OCH₃ | 89.7 | Moderate |

These approaches guide prioritization of synthetic targets .

Advanced: How to resolve contradictions in reported solubility data?

Answer:

Discrepancies arise from solvent polarity and pH effects. Use:

- Hansen Solubility Parameters: δD = 18.5, δP = 12.3, δH = 9.8 MPa¹/².

- Phase Diagrams: DMSO/water mixtures (20–80% v/v) analyzed via UV-Vis (λmax = 320 nm).

| Solvent | Solubility (mg/mL) | pH Stability |

|---|---|---|

| DMSO | 29.0 | Stable (2–12) |

| Water | 0.15 | Precipitates at pH < 5 |

Contradictions are resolved by controlling ionic strength (≤0.1 M NaCl) .

Basic: What are key considerations for stable formulations in biological assays?

Answer:

| Parameter | Recommendation | Rationale |

|---|---|---|

| Buffer | PBS (pH 7.4) | Mimics physiological conditions |

| Co-solvent | ≤0.1% DMSO | Prevents cytotoxicity |

| Storage | -80°C with trehalose | Reduces hydrolysis (t1/2 > 6 months) |

| Light Protection | Amber vials | Prevents thiophene photodegradation |

Lyophilization retains >90% activity after 12 months .

Advanced: What explains acid-catalyzed decomposition pathways?

Answer:

Protonation at the oxadiazole N3 triggers ring opening:

- Mechanism:

- Acidic hydrolysis yields isophthalic acid (major) and 2-thiophenecarboxamide (minor).

- LC-MS/MS identifies degradation products (m/z 167 [M+H]⁺ for thiophene fragment).

| Condition | Half-Life (t1/2) | Degradation Pathway |

|---|---|---|

| pH 2.0, 25°C | 8 hours | Oxadiazole cleavage |

| pH 7.4, 37°C | 120 hours | Stable |

Stabilizers like cyclodextrins (10% w/v) reduce decomposition by 70% .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.